4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol
Description
4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol is a secondary amino alcohol characterized by a butan-2-ol backbone substituted at position 4 with a (3-fluorophenyl)methylamino group.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16FNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3 |
InChI Key |
HHAKDIBLTNYSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-fluorobenzylamine with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-{[(3-Fluorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the butanol backbone provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Amino Alcohol Family
The compound shares structural motifs with several analogs, including:
4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol ()
- Structure : Features a nitro group and a hydroxyethyl substituent on the aromatic ring.
- The hydroxyethyl group may enhance hydrogen-bonding capacity.
- Molecular Weight: 268.31 g/mol (C₁₃H₂₀N₂O₄) vs. ~209.26 g/mol (estimated for the target compound, C₁₁H₁₅FNO).
- Applications : Nitro groups are common in explosives and dyes, suggesting divergent uses compared to the fluorinated analog .
4-(((1-Methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol ()
- Structure : Substituted with a heterocyclic pyrrole group.
- Molecular Weight : 182.27 g/mol (C₁₀H₁₈N₂O) vs. ~209.26 g/mol.
- Applications : Pyrrole derivatives are prevalent in pharmaceuticals (e.g., antipsychotics), highlighting possible bioactivity differences .
4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)butan-2-ol ()
- Structure : Contains a pyrazole ring, a bioisostere for carboxylic acids.
- Key Differences : Pyrazole’s hydrogen-bonding capacity contrasts with the fluorine atom’s inductive effects.
- Molecular Weight : 183.25 g/mol (C₉H₁₇N₃O) vs. ~209.26 g/mol.
- Applications : Pyrazole motifs are common in pesticides and kinase inhibitors, suggesting varied target interactions .
Physicochemical and Functional Comparisons
| Property | Target Compound | 4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol | 4-(((1-Methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol |
|---|---|---|---|
| Molecular Weight | ~209.26 g/mol | 268.31 g/mol | 182.27 g/mol |
| Key Functional Groups | Fluorophenyl, amino, alcohol | Nitrophenyl, hydroxyethyl, amino, alcohol | Pyrrole, amino, alcohol |
| Electron Effects | Electron-withdrawing (F) | Strong electron-withdrawing (NO₂) | Electron-rich (pyrrole) |
| Predicted Solubility | Moderate (polar + aromatic) | Low (nitro group reduces polarity) | High (heterocyclic polarity) |
Biological Activity
4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom on the phenyl ring and the butan-2-ol moiety suggests that this compound may exhibit unique pharmacological properties, including interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol is , with a molecular weight of approximately 195.25 g/mol. The structural features include:
- A 3-fluorophenyl group, which may enhance lipophilicity and alter receptor binding.
- An amino group that can participate in hydrogen bonding, potentially influencing its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol often exhibit a range of biological activities, including:
- Antimicrobial properties against various bacterial and fungal strains.
- Anticancer effects through mechanisms such as inhibition of cell proliferation and induction of apoptosis.
- Neuroactive properties, particularly in the context of psychoactive substances.
Antimicrobial Activity
Studies have shown that derivatives of butan-2-ol compounds can exhibit significant antimicrobial activity. For example, compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including:
- Bacillus subtilis
- Staphylococcus aureus
- Escherichia coli
The presence of electron-withdrawing groups, such as fluorine, has been linked to increased antibacterial potency due to enhanced receptor binding affinity .
Anticancer Potential
Preliminary studies suggest that 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol may possess anticancer properties. Related compounds have shown IC50 values indicating significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves disruption of microtubule formation, leading to cell cycle arrest and apoptosis .
Neuroactive Effects
Given the structural similarities with known psychoactive substances, there is potential for 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol to influence neurotransmitter systems. Research into its effects on serotonin and dopamine receptors could provide insights into its potential use in treating neurological disorders .
Case Studies and Research Findings
-
Antibacterial Efficacy : A study assessed the antibacterial activity of several butanol derivatives, reporting that those with halogen substitutions (like fluorine) exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts.
Compound MIC (µM) against E. coli MIC (µM) against S. aureus 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol TBD TBD Control (No halogen) Higher Higher -
Anticancer Activity : Another research focused on a series of fluorinated butanol derivatives found that they significantly inhibited cancer cell growth in vitro, with IC50 values suggesting strong potential for further development as anticancer agents.
Compound Cell Line IC50 (µM) 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol HeLa TBD Related Compound A MCF-7 7.01 ± 0.60
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
